molecular formula C10H6N2S B1358254 2-(Thiophen-3-yl)nicotinonitrile CAS No. 870065-06-8

2-(Thiophen-3-yl)nicotinonitrile

Cat. No. B1358254
CAS RN: 870065-06-8
M. Wt: 186.24 g/mol
InChI Key: DWILXKHBTORMMP-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)nicotinonitrile (TN) is a compound belonging to the class of heterocyclic organic compounds. The compound consists of thiophene and nicotinonitrile moieties and is also known as 3-cyano-2-(3-thienyl) nicotinic acid. It has a molecular formula of C10H6N2S and a molecular weight of 186.23 .


Synthesis Analysis

The synthesis of 2-(Thiophen-3-yl)nicotinonitrile and its derivatives has been reported in several studies. For instance, a study by Ibrahim et al. described the synthesis of new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . Another study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity .


Molecular Structure Analysis

The molecular structure of 2-(Thiophen-3-yl)nicotinonitrile consists of thiophene and nicotinonitrile moieties. The compound has a molecular formula of C10H6N2S .


Chemical Reactions Analysis

The chemical reactions involving 2-(Thiophen-3-yl)nicotinonitrile have been reported in several studies. For instance, a study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity . Another study reported the synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors .

Scientific Research Applications

Anticancer Agents

Thiophene derivatives have been used in the synthesis of anticancer agents due to their ability to interact with biological targets . Given the structural similarity, “2-(Thiophen-3-yl)nicotinonitrile” could potentially be explored for its anticancer properties.

Anti-Atherosclerotic Agents

Similar to other thiophene compounds, “2-(Thiophen-3-yl)nicotinonitrile” may be used in developing anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives act as metal complexing agents, which could make “2-(Thiophen-3-yl)nicotinonitrile” useful in coordination chemistry for creating metal complexes with potential applications in catalysis or materials science .

Insecticides Development

The compound might be involved in the development of insecticides, leveraging the biological activity of thiophene derivatives .

Apoptosis Inducers

Based on the mention of apoptosis inducers in relation to thiophene compounds, “2-(Thiophen-3-yl)nicotinonitrile” could be researched for its potential to induce programmed cell death in various medical applications.

Cytoskeleton Interaction

Thiophene derivatives interact with cytoskeletal proteins, suggesting that “2-(Thiophen-3-yl)nicotinonitrile” might be used in studies related to cell structure and movement.

Biochemical Reagent

As a biochemical reagent, this compound could be used as an intermediate in various chemical reactions or as a building block for more complex molecules.

Therapeutic Properties

Nicotinonitriles possess important biological, therapeutic, and medicinal properties, indicating that “2-(Thiophen-3-yl)nicotinonitrile” may have applications in drug development .

Safety and Hazards

The safety data sheet for thiophene indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research on 2-(Thiophen-3-yl)nicotinonitrile could involve exploring its potential applications in scientific research and industry. Additionally, the development of new therapeutic possibilities for indole derivatives, which are structurally similar to 2-(Thiophen-3-yl)nicotinonitrile, could also be a potential future direction .

Mechanism of Action

properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILXKHBTORMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594772
Record name 2-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)nicotinonitrile

CAS RN

870065-06-8
Record name 2-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an oven-dried, N2-purged, 50 mL, round-bottomed flask containing a magnetic stir bar were added potassium fluoride (767 mg, 13.2 mmol), bis(tri-t-butylphosphine)palladium (51.0 mg, 0.10 mmol), tris(dibenzylideneacetone)dipalladium 46 mg, 0.05 mmol), 2-chloro-3-cyanopyridine (559 mg, 4.00 mmol), and 3-thiopheneboronic acid (819 mg, 6.4 mmol). The flask was sealed with a septum and purged with dry N2 atmosphere. Anhydrous dioxane (4 mL) was added via syringe. The reaction mixture was heated to ˜90° C. in an oil bath for 18 hours. After cooling to room temperature, ethyl acetate (15 mL) was added and the mixture was filtered through a pad of silica. The filtrate was concentrated by rotary evaporator to give a brown oil. The product was purified by recrystallization from ethyl acetate/hexanes to give 417 mg (56%) of the title compound as a beige solid. MS (ESI−) m/z 186.9 (M+H)+; 1H NMR (CDCl3) δ 7.30 (7.8, 4.7 Hz, 1H), 7.44 (dd, J=5.3, 2.9 Hz, 1H), 7.88 (dd, J=5.1, 1.4 Hz, 1H), 8.03 (dd, J=8.0, 1.9 Hz, 1H), 8.29 (dd, J=3.0, 1.4 Hz, 1H), 8.82 (dd, J=4.7, 1.7 Hz, 1H).
Quantity
767 mg
Type
reactant
Reaction Step One
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559 mg
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reactant
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819 mg
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reactant
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51 mg
Type
catalyst
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46 mg
Type
catalyst
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Yield
56%

Synthesis routes and methods II

Procedure details

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